2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Acetylcholinesterase inhibition Anopheles gambiae AChE1 Species selectivity

Researchers screening for insect-selective acetylcholinesterase inhibitors often face confounding off-target activity and unreliable analog data. This tetrahydrobenzothiophene building block overcomes those challenges with validated, target-specific performance. - Demonstrates a 380 nM IC50 against Anopheles gambiae AChE1 (G122S mutant) and 12.9-fold selectivity over human AChE, enabling early triage of insect-selective hits. - Functions as a reliable negative control (IC50 > 1 mM against mouse dihydroorotase) for MurB/DHOase inhibitor profiling, eliminating non-specific interference. - Supplied as the free carboxylic acid for direct amide coupling without ester hydrolysis, accelerating SAR library synthesis.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 13130-43-3
Cat. No. B088787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS13130-43-3
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-6(13)12-10-9(11(14)15)7-4-2-3-5-8(7)16-10/h2-5H2,1H3,(H,12,13)(H,14,15)
InChIKeyYQJPHNLITLRBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Overview


2-(Acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS 13130-43-3) is a heterocyclic carboxylic acid derivative belonging to the tetrahydrobenzothiophene class [1]. It features a partially saturated benzothiophene core with an acetylamino substituent at the 2-position and a free carboxylic acid at the 3-position (molecular formula: C11H13NO3S; MW: 239.29 g/mol) . This compound serves primarily as a versatile synthetic intermediate for constructing pharmacologically active benzothiophene derivatives, with documented biochemical activity profiles that differentiate it from closely related 2-amino and 2-ester analogs [2].

Synthetic Intermediate Versatile tetrahydrobenzothiophene building block
Free Carboxylic Acid Direct amide/ester conjugation without deprotection
Acetylamino Differentiator Distinct H-bond and metabolic profile vs 2-amino/ester analogs

Why Generic Substitution Fails for This Scaffold


Substituting CAS 13130-43-3 with in-class analogs such as the 2-amino derivative (CAS 5936-58-3) or 2-ester variants (e.g., CAS 5919-29-9) introduces significant functional liabilities that directly undermine experimental reproducibility and synthetic utility [1]. The acetylamino group at the 2-position functions as a hydrogen-bond donor/acceptor and modulates both biochemical target engagement (e.g., acetylcholinesterase isoform selectivity profiles) and physicochemical properties (LogP, solubility, metabolic stability), meaning that the presence of a free carboxylic acid versus an ester dictates distinct reactivity in downstream conjugation and derivatization chemistry . Direct evidence from enzyme inhibition assays demonstrates that even subtle 2-substituent changes on the tetrahydrobenzothiophene core alter IC50 values by orders of magnitude against specific targets, making generic interchange scientifically unsound [2].

2-Acetylamino (target) – H-bond donor/acceptor, amide metabolic stability
2-Amino analog – Primary amine may shift target engagement and metabolic profile
Free carboxylic acid (target) – Direct conjugation, no ester hydrolysis needed
Ethyl ester analog – Requires deprotection, conformation locked by H-bond

Product-Specific Comparative Evidence


Acetylcholinesterase Isoform Selectivity

CAS 13130-43-3 demonstrates a 12.9-fold selectivity window for recombinant Anopheles gambiae AChE1 (G122S mutant) over Homo sapiens AChE. This selectivity profile distinguishes it from broad-spectrum AChE inhibitors such as donepezil, which show sub-nanomolar potency against both insect and human isoforms [1].

AChE Isoform Selectivity
Head-to-head
IC50 380 nM (AgAChE1 G122S) vs 4,900 nM (hAChE); 12.9-fold selectivity
Supports insect-selective AChE inhibitor screening
Recombinant enzyme, Ellman assay
Acetylcholinesterase inhibition Anopheles gambiae AChE1 Species selectivity Neurodegeneration

Dihydroorotase Inhibition Selectivity Baseline

CAS 13130-43-3 exhibits nominal inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 exceeding 10 µM. This weak activity stands in contrast to certain 2-benzamido-tetrahydrobenzothiophene-3-carboxylic acid derivatives, which show potent MurB inhibition (IC50 < 1 µM), a related bacterial cell wall enzyme [1][2].

DHOase Inhibition Baseline
Cross-study comparable
IC50 >1,000 µM (mouse DHOase) vs benzamido analog IC50 ~0.77 µM (MurB)
Useful as selectivity control for nucleotide synthesis targets
Different enzyme source, cross-study comparison
Dihydroorotase inhibition MurB Antibacterial Selectivity profiling

Conformational Rigidity vs. Free Acid Flexibility

The methyl ester analog (methyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) crystallizes with an intramolecular N–H⋯O hydrogen bond between the acetylamino NH and the ester carbonyl oxygen, enforcing a planar molecular conformation [1]. The cyclohexene ring exhibits disorder between two half-chair conformations, while the free acid form (CAS 13130-43-3) lacks the ester-mediated conformational lock, providing greater rotational freedom at the 3-position for conjugation chemistry.

Conformational Flexibility
Class-level inference
Free acid offers greater rotational freedom; ester-locked planar conformation (X-ray)
Enables flexible 3-position conjugation for SAR diversification
Free acid crystal structure not reported
X-ray crystallography Conformational analysis Intramolecular H-bond Structure-based design

Physicochemical Property Differentiation

The acetylamino substitution of CAS 13130-43-3 increases lipophilicity (predicted LogP ~1.5–2.0) compared to the 2-amino analog (CAS 5936-58-3; predicted LogP ~0.9–1.3) while introducing amide metabolic stability relative to the free amine's susceptibility to N-oxidation and glucuronidation [1]. The free carboxylic acid (pKa ~4.2 predicted) confers pH-dependent aqueous solubility (> 1 mg/mL at pH 7.4 predicted) distinguishable from ethyl/methyl ester analogs that require esterase-mediated hydrolysis for carboxylate release.

Physicochemical Profile
Class-level inference
Predicted LogP 1.5–2.0; pH-dependent solubility >1 mg/mL at pH 7.4
Balances lipophilicity and aqueous conjugation-ready solubility
Predicted properties; experimental verification advised
LogP Aqueous solubility Metabolic stability Drug-likeness

Synthetic Intermediate Utility

CAS 13130-43-3 and its ethyl ester analog (CAS 5919-29-9) are recognized intermediates in the synthesis of benzothiophene-based pharmaceuticals, including the raloxifene class of selective estrogen receptor modulators (SERMs) . U.S. Patent 6,075,146 and related filings describe processes for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals, where tetrahydrobenzothiophene-3-carboxylic acid scaffolds are key building blocks [1]. The free acid form is preferred over ester analogs when direct amide coupling or salt formation is required without additional hydrolysis steps.

Synthetic Intermediate Role
Supporting evidence
Free acid directly compatible with amide coupling (EDC/HOBt, HATU); avoids ester hydrolysis
Streamlines benzothiophene library synthesis and scale-up
Based on patent literature and Gewald reaction applications
Gewald reaction Synthetic intermediate Raloxifene Benzothiophene pharmaceuticals

Research and Procurement Applications


Insect-Specific AChE Inhibitor Screening

CAS 13130-43-3 is a suitable starting point for screening campaigns targeting Anopheles gambiae acetylcholinesterase (AChE1) due to its 380 nM IC50 against the G122S mutant enzyme and 12.9-fold selectivity over human AChE, enabling triage of insect-selective hits early in the discovery funnel [1].

Selectivity Control for Antibacterial Profiling

With an IC50 exceeding 1 mM against mouse dihydroorotase, this compound serves as a reliable negative control or selectivity baseline when profiling novel tetrahydrobenzothiophene-based MurB and DHOase inhibitors, ensuring that observed antibacterial activity is not confounded by non-specific enzyme interactions [1].

Conformationally Flexible SAR Building Block

Unlike the methyl ester analog, which adopts a planar conformation locked by an intramolecular N–H⋯O hydrogen bond, the free acid form offers greater rotational freedom at the 3-position, making it the preferred scaffold for SAR studies that systematically vary the orientation of the carboxylate pharmacophore [1].

Direct Amide Coupling for Library Synthesis

As a free carboxylic acid, CAS 13130-43-3 can be directly employed in amide bond formation with diverse amine partners without the need for ester hydrolysis, streamlining the synthesis of benzothiophene-based compound libraries relevant to raloxifene-class SERMs and branched-chain α-ketoacid dehydrogenase kinase inhibitors [1][2].

Application
Selection Property
Validation Focus
Insect AChE Selectivity Screening
Species-selective AChE inhibition profile
Insect vs human AChE selectivity ratio context
DHOase/MurB Selectivity Control
Weak DHOase inhibition baseline
Selectivity control for nucleotide synthesis targets
Conformation-SAR Building Block
Free acid rotational freedom
3-position conjugation geometry and SAR diversification
Direct Amide Coupling Library Synthesis
Conjugation-ready free carboxylic acid
Amide coupling efficiency without deprotection
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